molecular formula C15H13NO6S2 B2446200 (Z)-2-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid CAS No. 461691-34-9

(Z)-2-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid

Cat. No.: B2446200
CAS No.: 461691-34-9
M. Wt: 367.39
InChI Key: LECAJTBCYDRPJX-WDZFZDKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a methoxybenzylidene group, and a succinic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid typically involves a multi-step process:

    Formation of Thiazolidinone Ring: The initial step involves the condensation of a thioamide with an α-haloketone to form the thiazolidinone ring.

    Introduction of Methoxybenzylidene Group: The next step is the Knoevenagel condensation reaction between the thiazolidinone derivative and 2-methoxybenzaldehyde, resulting in the formation of the methoxybenzylidene group.

    Attachment of Succinic Acid Moiety: Finally, the succinic acid moiety is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the thioxothiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzylidene group or the succinic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid is studied for its potential as a building block in organic synthesis

Biology

Biologically, this compound has shown promise in various assays for its potential antimicrobial, antifungal, and anticancer activities. Researchers are exploring its interactions with biological macromolecules and its effects on cellular pathways.

Medicine

In medicine, this compound is being investigated for its therapeutic potential. Its ability to modulate specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its derivatives may find applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-2-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit key enzymes or disrupt cell membrane integrity. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone ring structure but differ in their substituents and overall biological activity.

    Benzylidene Derivatives: Compounds with benzylidene groups exhibit similar chemical reactivity but may have different biological properties.

    Succinic Acid Derivatives: These compounds share the succinic acid moiety and are studied for their diverse applications in chemistry and biology.

Uniqueness

(Z)-2-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid is unique due to its combination of structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from other similar compounds.

Properties

IUPAC Name

2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO6S2/c1-22-10-5-3-2-4-8(10)6-11-13(19)16(15(23)24-11)9(14(20)21)7-12(17)18/h2-6,9H,7H2,1H3,(H,17,18)(H,20,21)/b11-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECAJTBCYDRPJX-WDZFZDKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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